2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzofuran moiety, which is a fused ring system containing both benzene and furan rings, and a dioxaborolane group, which is a boron-containing heterocycle. The presence of these functional groups imparts distinctive chemical reactivity and biological activity to the compound.
Preparation Methods
The synthesis of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common synthetic route starts with the preparation of 1-(4-hydroxyphenyl)ethanone, which is then converted to 1-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)ethanone through a series of reactions. The final step involves the formation of the dioxaborolane ring by reacting the intermediate with appropriate boron-containing reagents under controlled conditions .
Chemical Reactions Analysis
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzofuran moiety can undergo electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its functional groups. The benzofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the dioxaborolane group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)-2-(1,2,4-triazol-1-methyl)-1,3-dioxolane: This compound also contains a benzofuran moiety and has been studied for its fungicidal activity.
2-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl)boronic acid: This compound is used in similar coupling reactions and has comparable reactivity.
The uniqueness of this compound lies in its combination of the benzofuran and dioxaborolane groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-14(2)10-11-9-12(7-8-13(11)18-14)17-19-15(3,4)16(5,6)20-17/h7-9H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNPJDDEOQMAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416157-62-4 | |
Record name | 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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